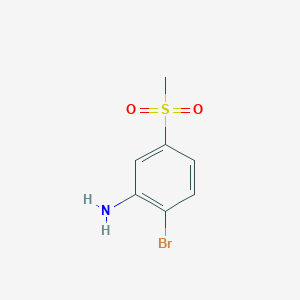![molecular formula C14H11FO5S B1328683 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid CAS No. 1000339-71-8](/img/structure/B1328683.png)
3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of similar compounds. For instance, the use of fluorinated analogues in the study of phenol transformation to benzoate suggests that the introduction of fluorine atoms into aromatic compounds can significantly affect their chemical behavior and transformation pathways .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds, as mentioned in the papers, involves multi-step procedures that may include the use of pentafluorophenyl derivatives as precursors . Although the exact synthesis of 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the influence of substituents on the aromatic ring and the reactivity of the sulphonyl and carboxyl functional groups.
Molecular Structure Analysis
The molecular structure of aromatic compounds with fluorine substituents is known to be influenced by the electron-withdrawing nature of the fluorine atom, which can affect the acidity and reactivity of other functional groups on the aromatic ring . The presence of a methylsulphonyl group in the compound of interest would likely contribute to its overall electron distribution and chemical reactivity, potentially affecting its interaction with other molecules and ions.
Chemical Reactions Analysis
The papers provide examples of how fluorinated aromatic compounds participate in chemical reactions. For instance, fluorophenols can be transformed into fluorobenzoates through a para-carboxylation reaction under anaerobic conditions . This suggests that the compound may also undergo similar transformations, with the potential for the fluorine and methylsulphonyl substituents to influence the reaction pathway and the stability of the reaction intermediates.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid, they do provide insights into the behavior of structurally related compounds. For example, the sensitivity of fluorophenols to pH changes and their ability to act as fluorescent probes for metal cations indicate that the electronic properties of the aromatic ring are significantly affected by the presence of fluorine atoms and other substituents . This could imply that the compound of interest may also exhibit unique physical and chemical properties, such as fluorescence or reactivity towards specific metal ions, depending on the pH and the surrounding environment.
科学的研究の応用
Anaerobic Degradation of Aromatic Compounds
Research has shown that anaerobic sewage sludge can enrich a methanogenic consortium capable of degrading m-cresol into simpler compounds. This process involves various intermediate stages, including the formation of 4-hydroxy-2-methylbenzoic acid and benzoic acid, with the presence of fluorinated compounds like 3-fluorobenzoic acid indicating the occurrence of demethylation reactions crucial for the transformation to methane (Londry & Fedorak, 1993).
Hammett's Substitution Constant for the Methylsulphonyl Group
A study on Hammett's substitution constant for the methylsulphonyl group, relevant to the chemical structure of 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid, indicated that this group has a negative mesomeric effect. This finding is important for understanding the electronic characteristics and reactivity of compounds containing this group (Kloosterziel & Backer, 2010).
Fluorescence Probes for Reactive Oxygen Species Detection
Novel fluorescence probes such as HPF and APF, designed to selectively detect reactive oxygen species, incorporate benzoic acid derivatives similar to 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid. These probes have applications in biological and chemical research for identifying reactive oxygen species in various contexts (Setsukinai et al., 2003).
Synthesis of Fluorinated Compounds for Antibacterial Agents
Fluorinated compounds, including those with structures akin to 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid, have been synthesized for potential use as antibacterial agents. These compounds demonstrate the importance of fluorine and benzoic acid derivatives in the development of new drugs (Holla, Bhat, & Shetty, 2003).
High-Performance Polymer Synthesis
The synthesis of high-performance polymers often involves compounds similar to 3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid. These polymers, with their distinguished thermal properties, find applications in engineering plastics and membrane materials (Xiao et al., 2003).
Transformation of Phenol to Benzoate
Studies have explored the transformation of phenol to benzoate using fluorinated analogues. This process is significant in understanding the metabolic pathways of aromatic compounds in environmental contexts (Genthner, Townsend, & Chapman, 1989).
特性
IUPAC Name |
3-(4-fluoro-2-methylsulfonylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-21(18,19)13-8-10(15)5-6-12(13)20-11-4-2-3-9(7-11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLVEORXSHEWDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227987 |
Source


|
| Record name | 3-[4-Fluoro-2-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid | |
CAS RN |
1000339-71-8 |
Source


|
| Record name | 3-[4-Fluoro-2-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-Fluoro-2-(methylsulfonyl)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

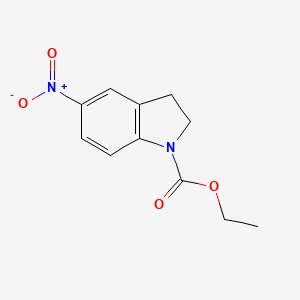
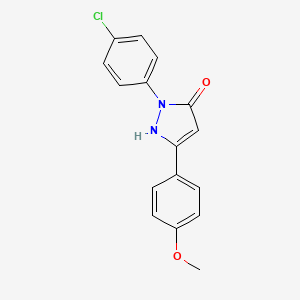



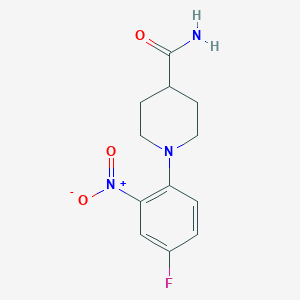
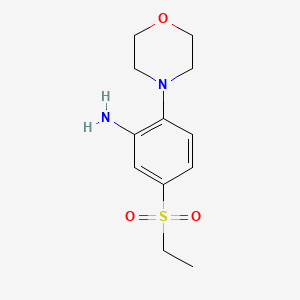
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)
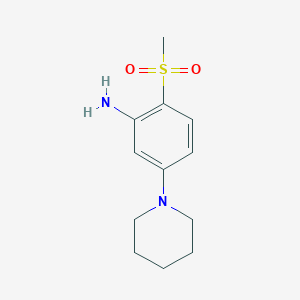
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)
![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)
